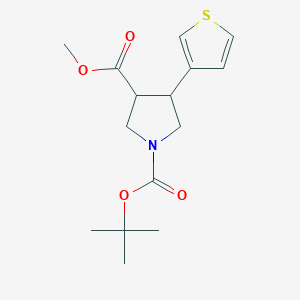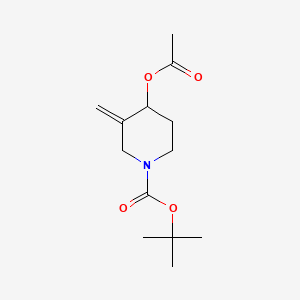
Tert-butyl 4-acetoxy-3-methylenepiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-acetoxy-3-methylenepiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, an acetoxy group, and a methylene group attached to a piperidine ring. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-acetoxy-3-methylenepiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of amino alcohols.
Introduction of the Methylene Group: The methylene group can be introduced through a Wittig reaction or a similar olefination reaction.
Acetylation: The acetoxy group is introduced by acetylating the hydroxyl group on the piperidine ring using acetic anhydride or acetyl chloride.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to achieve better control over reaction conditions and to minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the ester or acetoxy groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy group, replacing it with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Tert-butyl 4-acetoxy-3-methylenepiperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of piperidine derivatives, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-acetoxy-3-methylenepiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy group can undergo hydrolysis to release acetic acid, which may modulate the activity of enzymes. The methylene group can participate in electrophilic or nucleophilic reactions, affecting the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate: Similar structure but with a hydroxyl group instead of an acetoxy group.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Contains a phenylamino group instead of an acetoxy group.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: A piperazine derivative with an ethoxy group.
Uniqueness
Tert-butyl 4-acetoxy-3-methylenepiperidine-1-carboxylate is unique due to the presence of both an acetoxy group and a methylene group on the piperidine ring. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
tert-butyl 4-acetyloxy-3-methylidenepiperidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-9-8-14(12(16)18-13(3,4)5)7-6-11(9)17-10(2)15/h11H,1,6-8H2,2-5H3 |
InChI Key |
CJERVLOVTUDUPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCN(CC1=C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Phenethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12313801.png)
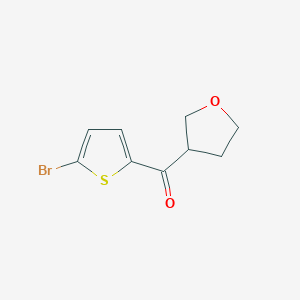
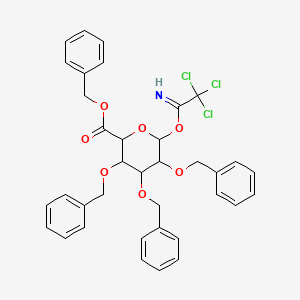
![2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B12313838.png)
![2-[(1r)-1-Azidopropyl]pyridine](/img/structure/B12313842.png)
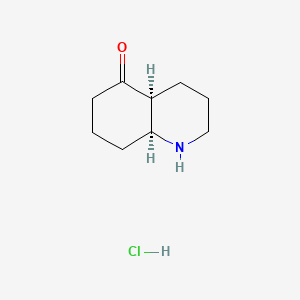
![rac-(1R,2S)-2-[(tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid, cis](/img/structure/B12313848.png)

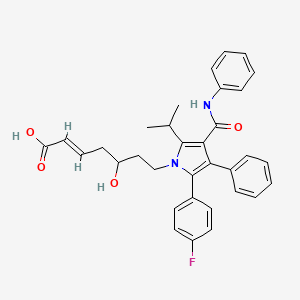
![2-[2-(6-Aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12313857.png)
![tert-Butyl({4-[(1,2-dichloroethenyl)oxy]phenyl}methoxy)dimethylsilane](/img/structure/B12313860.png)
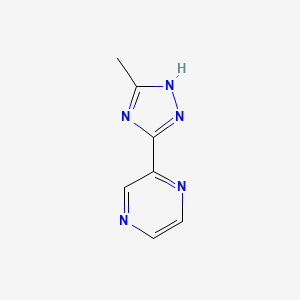
![2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid](/img/structure/B12313866.png)
